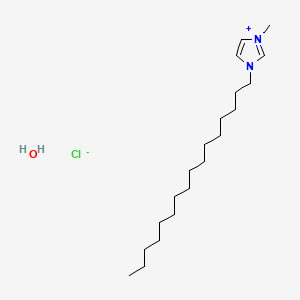

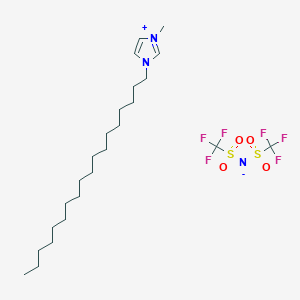

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide

概要

説明

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is an aromatic, weakly-coordination anion, and hydrophobic . It is a type of imidazolium-based ionic liquid . These ionic liquids are known for their low viscosity and high electrical conductivity, making them widely applicable .

Synthesis Analysis

A series of long-chain alkyl mono- and bi-cationic imidazolium-based salts with bis(trifluoromethylsulfonyl)imide (NTf2−) as the anion were synthesized and characterized . The single crystal structure of this compound could be obtained by X-ray analysis .Molecular Structure Analysis

The single crystal structure of this compound was obtained by X-ray analysis . A detailed analysis of molecular interactions and conformational states of this compound was presented via ab initio methods at the density functional theory (DFT) .Chemical Reactions Analysis

These long-chain alkyl imidazolium-based ionic liquids were applied in the synthesis of nickel nanoparticles via chemical decomposition of an organometallic precursor of nickel .Physical And Chemical Properties Analysis

This compound is aromatic, weakly-coordination anion, and hydrophobic . It is insoluble in water .科学的研究の応用

Nanoparticle Synthesis

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide has been utilized in the synthesis of nickel nanoparticles via chemical decomposition. Its unique properties facilitate the formation of small nanoparticles (≤4 nm) with narrow size distributions and the formation of regularly interspaced nanoparticle arrays. These arrays could have potential applications in areas like carbon nanotube growth (Yang, Campbell, Santini, & Mudring, 2014).

Thermodynamic Properties

This compound is part of a group of imidazolium-based ionic liquids whose thermodynamic properties such as density, isothermal compressibility, and thermal pressure coefficient have been extensively studied. Understanding these properties is crucial for their application in various scientific fields (Gardas et al., 2007).

Electrolyte Applications

This compound is gaining attention for its application as a lithium-ion battery electrolyte. It exhibits a large diffusion coefficient and a wide temperature range, making it suitable for high-performance batteries (Sundari et al., 2022).

Environmental Analysis

As a "frozen" ionic liquid, this compound is solid at ambient temperature and ultra-hydrophobic. It has been used for the hollow-fiber solid-phase microextraction of environmental pollutants, demonstrating good linearity and low limits of detection (Pang, Yang, Pang, & Li, 2017).

Vapor Pressure Studies

Vapor pressures of similar ionic liquids have been measured, providing insights into their volatility and thermodynamic properties. This information is vital for their application in processes requiring controlled vaporization (Rocha et al., 2014).

Polymer Electrolytes

This compound is used in the synthesis of various polymeric ionic liquids and interpenetrating polymer networks. These materials exhibit high ionic conductivity and mechanical stability, making them suitable for applications like solid polymer electrolytes (Shaplov et al., 2009).

Ionic Liquid/Molecular Solvent Mixtures

The mixture of ionic liquids containing this compound has been studied for their role in metal extraction. These studies help understand the interactions between ions in these mixtures and their impact on extraction efficiency (Andanson et al., 2017).

Understanding Viscosity and Molecular Dynamics

Research has been conducted to understand the role of this compound in influencing the viscosity and molecular dynamics of ionic liquids. These studies provide critical insights into the molecular structure and behavior of these liquids (Ren et al., 2014).

作用機序

Target of Action

1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature

Biochemical Pathways

It is known that ionic liquids can interact with many biochemical pathways due to their ability to dissolve a wide variety of substances .

Pharmacokinetics

It is known that ionic liquids, such as this compound, have unique properties that could potentially influence their pharmacokinetics .

Result of Action

It is known that ionic liquids can have a wide range of effects due to their ability to dissolve a wide variety of substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octadecylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h20-22H,3-19H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDSJKEUMLSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404001-51-0 | |

| Record name | 1H-Imidazolium, 1-methyl-3-octadecyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404001-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

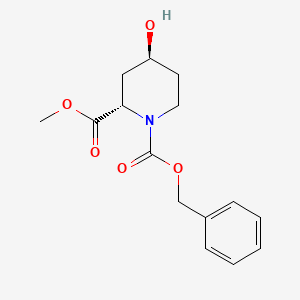

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

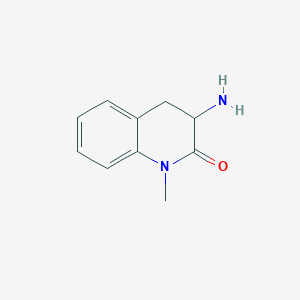

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B3265244.png)